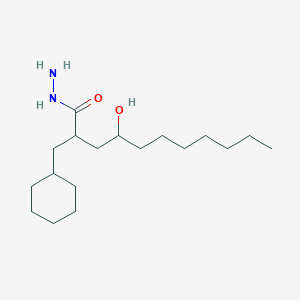
2-(cyclohexylmethyl)-4-hydroxyundecanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclohexylmethyl)-4-hydroxyundecanohydrazide is a chemical compound that has generated interest in the scientific community due to its potential applications in research. The compound is also known as CHMU and has been synthesized using various methods.
Applications De Recherche Scientifique
CHMU has been used in scientific research for its potential applications in drug discovery and development. The compound has been shown to exhibit antibacterial and antifungal activity, making it a promising candidate for the development of new antimicrobial agents. CHMU has also been tested for its potential use as an anticancer agent, with promising results. Additionally, CHMU has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Mécanisme D'action
The mechanism of action of CHMU is not fully understood. However, it is believed that the compound exerts its antibacterial and antifungal effects by disrupting the cell membrane of microorganisms. CHMU may also inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. The anti-inflammatory effects of CHMU may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
CHMU has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound has antibacterial and antifungal activity against a range of microorganisms. CHMU has also been shown to inhibit the growth of cancer cells in vitro. In vivo studies in mice have demonstrated that CHMU has anti-inflammatory effects, reducing inflammation in a model of acute lung injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CHMU in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful for testing against a range of microorganisms. CHMU is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of using CHMU is that its mechanism of action is not fully understood, which could make it difficult to interpret results. Additionally, CHMU has not been extensively tested in animal models, so its safety and efficacy in vivo are not well established.
Orientations Futures
There are several future directions for research on CHMU. One area of focus could be on elucidating the compound's mechanism of action, which could provide insights into its potential therapeutic applications. Another area of research could be on optimizing the synthesis method for CHMU to improve yield and purity. Additionally, further studies are needed to evaluate the safety and efficacy of CHMU in animal models, which could pave the way for future clinical trials. Finally, CHMU could be further explored for its potential use in combination with other antimicrobial, anticancer, or anti-inflammatory agents to enhance their efficacy.
Méthodes De Synthèse
The synthesis of CHMU has been achieved using different methods. One method involves the reaction of 4-hydroxyundecanoic acid with cyclohexylmethylamine in the presence of a coupling agent. Another method involves the reaction of 4-hydroxyundecanoic acid with cyclohexylmethylamine hydrochloride in the presence of a coupling agent. Both methods have been successful in producing CHMU with high purity.
Propriétés
IUPAC Name |
2-(cyclohexylmethyl)-4-hydroxyundecanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N2O2/c1-2-3-4-5-9-12-17(21)14-16(18(22)20-19)13-15-10-7-6-8-11-15/h15-17,21H,2-14,19H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZBJQPEBQEDNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(CC1CCCCC1)C(=O)NN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylmethyl-4-hydroxy-undecanoic acid hydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxyethyl 2-amino-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4927107.png)
![6-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4927109.png)
![2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4927118.png)
![N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B4927123.png)
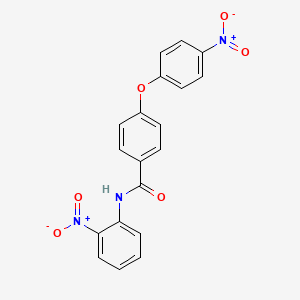
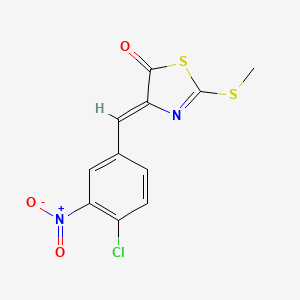
![N-benzyl-1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4927148.png)
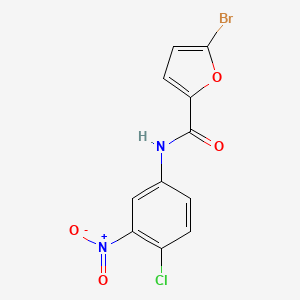
![7-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4927164.png)
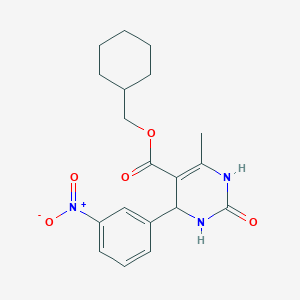
![2-[(4-hydroxyphenyl)diazenyl]-1-benzothiophene-3-ol](/img/structure/B4927173.png)
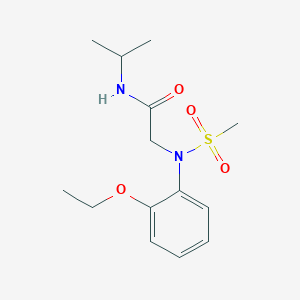
![ethyl (3-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-1H-indol-1-yl)acetate](/img/structure/B4927188.png)
![5-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-tetrazole](/img/structure/B4927196.png)